(2-Methylpyrimidin-4-yl)methylamine dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpyrimidin-4-yl)methylamine dihydrochloride typically involves the reaction of 2-methylpyrimidine with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through a series of steps including nucleophilic substitution and subsequent formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
(2-Methylpyrimidin-4-yl)methylamine dihydrochloride undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrimidine compounds .
Scientific Research Applications
(2-Methylpyrimidin-4-yl)methylamine dihydrochloride is extensively used in scientific research, particularly in the field of proteomics. It serves as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function . Additionally, it is used in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of (2-Methylpyrimidin-4-yl)methylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modify the activity of these targets by forming covalent bonds or through non-covalent interactions, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (2-Methylpyrimidin-5-yl)methylamine dihydrochloride
- (2-Methylpyrimidin-6-yl)methylamine dihydrochloride
- (2-Methylpyrimidin-3-yl)methylamine dihydrochloride
Uniqueness
(2-Methylpyrimidin-4-yl)methylamine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in research applications where precise modifications of molecular targets are required .
Properties
IUPAC Name |
(2-methylpyrimidin-4-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-5-8-3-2-6(4-7)9-5;;/h2-3H,4,7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUNUNWGFIFNMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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